molecular formula C16H12BrN3O B5710431 N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea

N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea

Cat. No. B5710431
M. Wt: 342.19 g/mol
InChI Key: MXXDIJCCKRSFDK-UHFFFAOYSA-N
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Description

"N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea" pertains to a class of chemicals that exhibit a wide range of chemical and physical properties. These compounds are often explored for their potential applications in organic synthesis, materials science, and as intermediates in the development of pharmaceuticals and other complex organic molecules. The interest in these compounds largely stems from their unique structural features, which allow for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related pyridine and naphthyl-containing compounds often involves cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling, which allows for the formation of chiral mono-naphthyl substituted pyridine derivatives with good yield and enantiomeric excess (Pomarański et al., 2016). These methods underscore the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.

Molecular Structure Analysis

Single-crystal X-ray analysis and density functional theory (DFT) studies are commonly employed to elucidate the molecular structure of such compounds. These techniques provide valuable insight into the stereochemistry and electronic properties of the molecules, helping to understand their reactivity and properties. For example, studies on similar compounds have demonstrated the impact of structural features on electronic and nonlinear optical properties, as well as molecular stability (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves cycloaddition, cyclometallation, and functionalization reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For instance, the cyclometallation of 2-(1-naphthyl)-pyridine can result in different regioselective outcomes depending on the metal used, highlighting the compound's versatility in chemical synthesis (Kondrashov et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various fields, including material science and pharmaceutical formulation. The analysis of related compounds through techniques like DFT helps predict these properties and guides the development of new materials and drugs.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for the compound's applications in synthetic chemistry. Studies often employ spectroscopic techniques like NMR and UV-visible spectrophotometry to investigate these properties, providing insights into the compound's behavior in various chemical environments. For example, the study of substituted heterocyclic naphthalene diimides revealed unexpected acidity, shedding light on the reactivity and potential applications of such compounds (Doria et al., 2009).

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXDIJCCKRSFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea

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